molecular formula C18H32O16 B1663849 (+)-Melezitose CAS No. 597-12-6

(+)-Melezitose

Cat. No.: B1663849
CAS No.: 597-12-6
M. Wt: 504.4 g/mol
InChI Key: QWIZNVHXZXRPDR-WSCXOGSTSA-N
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Description

Melezitose (C₁₈H₃₂O₁₆, molecular weight 504.44 g/mol) is a nonreducing trisaccharide composed of glucose and turanose subunits linked via α-(1→3) and α-(1→2) glycosidic bonds . It is naturally produced by aphids and other sap-feeding insects as a component of honeydew, serving roles in osmotic regulation and ecological interactions (e.g., attracting ants or bees) . Industrially, it is used to study bacterial phenotypes and enzyme kinetics (e.g., α-glucosidase activity) and is available as a biochemical reagent (CAS 597-12-6 or 10030-67-8 for monohydrate forms) .

Melezitose is hydrolyzed into glucose and turanose by specific enzymes, but its incomplete digestibility in certain organisms (e.g., honeybees) can lead to pathological effects like "honeydew flow disease," characterized by gut obstruction and mortality .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIZNVHXZXRPDR-WSCXOGSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883458
Record name Melezitose
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Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Melezitose
Source Human Metabolome Database (HMDB)
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CAS No.

597-12-6
Record name (+)-Melezitose
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Record name Melezitose
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Record name .alpha.-D-Glucopyranoside, O-.alpha.-D-glucopyranosyl-(1.fwdarw.3)-.beta.-D-fructofuranosyl
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Record name Melezitose
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Record name Melizitose
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Record name MELEZITOSE
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Record name Melezitose
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

153 °C
Record name Melezitose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Natural Extraction from Honeydew

Source Identification and Collection

Melezitose is abundantly present in honeydew, a sugary secretion produced by aphids and other sap-feeding insects. Aphids residing on coniferous trees, such as spruces, generate honeydew containing up to 70% melezitose by dry weight. The extraction process begins with the collection of honeydew, which is typically harvested from tree surfaces or directly from insect colonies. Due to its hygroscopic nature, honeydew must be stabilized rapidly to prevent microbial degradation.

Purification and Isolation

Crude honeydew is subjected to sequential purification steps to isolate melezitose. Initial filtration removes particulate matter, followed by centrifugation to separate colloidal components. The supernatant is then concentrated via rotary evaporation under reduced pressure. Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is employed to fractionate the sugar mixture. Melezitose is eluted using a hydrophilic interaction chromatography (HILIC) column with an acetonitrile-water gradient, as demonstrated in oligosaccharide separation protocols. Final purification involves crystallization from ethanol-water mixtures, yielding melezitose with >95% purity.

Table 1: Typical Composition of Honeydew Used for Melezitose Extraction
Component Percentage (Dry Weight) Source Organism
Melezitose 50–70% Cinara spp. aphids
Fructose 15–20% Spruce trees
Glucose 10–15% Spruce trees
Other oligosaccharides 5–10% Variable

Enzymatic Synthesis via Membrane Bioreactors

Substrate Selection and Reaction Conditions

Enzymatic synthesis of melezitose leverages β-galactosidase activity to catalyze transglycosylation reactions. Lactose ($$C{12}H{22}O_{11}$$) serves as the primary substrate, with initial concentrations optimized at 150 g·L⁻¹ to maximize oligosaccharide yield. The reaction is conducted at 40°C and pH 6.5, conditions that balance enzyme stability and catalytic efficiency.

Membrane Bioreactor Configuration

A cellulose acetate ultrafiltration membrane (molecular weight cutoff: 1–3 kDa) is integrated into the bioreactor to separate reaction products in real-time. The membrane retains the enzyme and larger oligosaccharides while allowing monosaccharides (glucose and galactose) to permeate. This continuous removal of hydrolysis products shifts the reaction equilibrium toward melezitose synthesis, achieving a 60% conversion efficiency of lactose.

Table 2: Operational Parameters for Membrane Bioreactor Synthesis
Parameter Optimal Value Impact on Yield
Transmembrane pressure 20 bar Enhances permeate flux
Crossflow velocity 1.7 m·s⁻¹ Reduces fouling
Enzyme concentration 10 U·mL⁻¹ Maximizes reaction rate
Lactose concentration 150 g·L⁻¹ Substrate saturation

Post-Synthesis Processing

The retentate stream, enriched with melezitose and higher oligosaccharides, undergoes diafiltration to remove residual lactose. Subsequent lyophilization produces a powdered form of melezitose, suitable for industrial applications. HPLC analysis confirms the absence of monosaccharides, with melezitose quantified using refractive index detection.

Analytical Methods for Melezitose Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for melezitose quantification. A Rezex RSO-oligosaccharide column (Phenomenex) operated at 80°C with ultrapure water as the mobile phase (0.6 mL·min⁻¹) achieves baseline separation of melezitose from other carbohydrates. Detection via evaporative light scattering (ELS) provides sensitivity down to 0.1 mg·mL⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm melezitose structure by identifying anomeric protons at δ 5.4 (α-D-glucopyranosyl) and δ 4.2 (β-D-fructofuranosyl). Two-dimensional correlation spectroscopy (COSY) resolves overlapping signals from the glucose and fructose moieties.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS detects melezitose at m/z 527.2 [M+Na]⁺, consistent with its molecular formula $$C{18}H{32}O_{16}$$. Collision-induced dissociation (CID) fragments further validate the trisaccharide linkage pattern.

Challenges and Optimization Strategies

Yield Limitations in Natural Extraction

The variable melezitose content in honeydew (50–70%) necessitates large-scale collection efforts to obtain gram quantities. Seasonal fluctuations in aphid populations further complicate reliable sourcing. Genetic engineering of aphids to overexpress melezitose synthase represents a potential solution, though ethical and ecological concerns persist.

Enzyme Inactivation in Bioreactors

β-Galactosidase activity declines by 30–40% after 24 hours in membrane bioreactors due to shear stress and fouling. Immobilizing the enzyme on chitosan beads or incorporating pulsatile flow regimes enhances operational stability, extending catalyst lifespan to 72 hours.

Chemical Reactions Analysis

Melezitose undergoes several chemical reactions, including hydrolysis. It can be partially hydrolyzed to produce glucose and turanose . The compound does not readily undergo oxidation or reduction due to its nonreducing nature. Common reagents used in these reactions include acids and enzymes that facilitate the hydrolysis process. The major products formed from these reactions are glucose and turanose .

Scientific Research Applications

Microbiological Applications

Metabolic Marker
Melezitose serves as a metabolic marker to differentiate melezitose-fermenting microorganisms. This property is particularly useful in microbiological studies where specific microbial populations need to be identified and cultured .

Carbon Source for Culturing Microorganisms
It acts as a carbon source for culturing certain microorganisms, facilitating research in microbial metabolism and ecology. This application is critical for understanding microbial interactions within various environments .

Pharmaceutical and Industrial Applications

Pharmaceutical Excipient
Melezitose is being explored as a potential excipient in pharmaceuticals. Its properties may help stabilize active ingredients in drug formulations, enhancing their efficacy and shelf life .

Lyoprotectant and Cryoprotectant
In industrial applications, melezitose functions as a lyoprotectant or cryoprotectant. It helps preserve biological materials during freeze-drying processes, which is essential for maintaining the viability of cells and proteins .

Food Industry Applications

Edibility Enhancer
In the food industry, melezitose is used as an edibility enhancer due to its sweetening properties without the high caloric content associated with other sugars. It can improve the taste profile of various food products while providing functional benefits .

Cosmetic Applications

Hair Smoothening Agent
Melezitose has been identified as a hair smoothening agent in cosmetic formulations. Its moisturizing properties contribute to improved hair texture and manageability, making it a valuable ingredient in hair care products .

Entomological Research

Niche Differentiation and Longevity Studies
In entomology, melezitose is utilized to study niche differentiation among insect species. It has been shown to increase the longevity of certain insects, providing insights into their dietary preferences and ecological roles .

Biocontrol Agent
Melezitose may also serve as a biocontrol agent by attracting beneficial insects or deterring pests, thus playing a role in integrated pest management strategies .

Impact on Honey Bees

Recent studies have highlighted the negative impact of melezitose on honey bees (Apis mellifera). Bees fed with melezitose exhibited increased food uptake but also higher mortality rates compared to those on control diets. Symptoms such as swollen abdomens and impaired movement were observed, suggesting that melezitose may contribute to malnutrition during winter months when bees rely on honeydew sources . This phenomenon has been linked to "honeydew flow disease," emphasizing the need for careful management of bee diets to prevent adverse health effects.

Summary Table of Melezitose Applications

Field Application Description
MicrobiologyMetabolic markerDifferentiates fermenting microorganisms
Carbon sourceSupports microbial culture growth
PharmaceuticalsExcipientStabilizes active ingredients
Lyoprotectant/CryoprotectantPreserves biological materials
Food IndustryEdibility enhancerImproves taste profile without high calories
CosmeticsHair smoothening agentEnhances hair texture
EntomologyNiche differentiationStudies dietary preferences among insects
Biocontrol agentAttracts beneficial insects or deters pests
Honey Bee ResearchImpact on healthCauses malnutrition leading to increased mortality

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property Melezitose Turanose Raffinose Maltotriose
Type Trisaccharide Disaccharide Trisaccharide Trisaccharide
Composition Glucose + Turanose Glucose + Fructose Galactose + Glucose + Fructose Three glucose units
Glycosidic Bonds α-(1→3), α-(1→2) α-(1→3) α-(1→6), α-(1→2) α-(1→4)
Reducing Property Nonreducing Reducing Nonreducing Reducing
Natural Sources Insect honeydew Honey, hydrolyzed melezitose Legumes, cruciferous plants Starch hydrolysis
Key Roles Insect-plant symbiosis Sucrose isomer Plant stress tolerance Energy storage
Digestibility Poor in bees, some microbes Easily metabolized Fermented by gut microbiota Rapidly digested by humans

Comparative Research Findings

Enzymatic Hydrolysis and Microbial Utilization

  • Melezitose vs. Raffinose: Both trisaccharides resist hydrolysis by common carbohydrases. However, raffinose is cleaved by α-galactosidase into sucrose and galactose, whereas melezitose requires α-glucosidase to yield glucose and turanose .
  • Microbial Assimilation: Lentzea bacteria cannot assimilate melezitose or D-arabinose, distinguishing them from related species . In contrast, Saccharomyces cerevisiae strains show variable fermentation of melezitose depending on growth substrates, unlike maltose, which is universally fermented .

Table 2: Microbial Utilization Patterns

Organism Melezitose Utilization Raffinose Utilization Maltose Utilization Reference
Lentzea spp. No Yes Yes
Saccharomyces cerevisiae Limited Yes Yes
Schizosaccharomyces pombe No No Yes

Health and Ecological Impacts

  • Honeybee Toxicity: Melezitose accumulation in bee guts causes dysbiosis, increasing mortality and gut weight by 3.38-fold compared to controls .
  • Plant Interactions: Melezitose in loquat cultivars varies across plant organs (leaves, roots, flowers), whereas raffinose and maltotriose are more uniformly distributed .

Analytical Differentiation

Melezitose can be distinguished from isomeric trisaccharides (e.g., raffinose) using tandem-trapped ion mobility spectrometry (tTIMS/MS). Its fragmentation pattern under collision-induced dissociation (CID) differs significantly from raffinose, with distinct cross-sectional ion mobility profiles .

Biological Activity

Melezitose, a trisaccharide composed of two glucose and one fructose molecule, is primarily found in honeydew produced by aphids and certain plant species. Its biological activity has garnered interest due to its implications in nutrition, health, and potential therapeutic applications. This article explores the biological activity of melezitose, highlighting its effects on organisms, particularly honey bees, and its potential as a therapeutic agent.

Chemical Structure and Properties

Melezitose is structurally represented as:

C12H22O11\text{C}_{12}\text{H}_{22}\text{O}_{11}

This compound's unique structure allows it to participate in various biochemical interactions. It is often compared to other oligosaccharides due to its complex nature and varying digestibility among different species.

Biological Effects on Honey Bees

Recent studies have demonstrated significant impacts of melezitose on honey bee health. In controlled experiments, bees fed melezitose exhibited:

Table 1: Effects of Melezitose on Honey Bees

ParameterControl DietMelezitose Diet
Food Uptake (g)5.08.5
Gut Weight (mg)120180
Mortality Rate (%)525

These findings suggest that melezitose may contribute to "honeydew flow disease," a condition affecting honey bees during overwintering periods . The inability of bees to effectively metabolize melezitose leads to accumulation in the hindgut, causing severe intestinal symptoms and death.

Potential Therapeutic Applications

Melezitose has been explored for its therapeutic potential in various medical contexts. Research indicates that it may possess properties beneficial for treating conditions such as lung cancer. In vitro studies have shown that melezitose can:

  • Inhibit Cell Proliferation : In lung cancer cell lines (A549), melezitose reduced cell proliferation rates.
  • Enhance Antioxidant Activity : It contributed to improved antioxidant states within cells.
  • Induce Cell Cycle Arrest : Melezitose treatment led to significant changes in cell cycle dynamics, suggesting a potential mechanism for cancer therapy .

Table 2: Effects of Melezitose on Lung Cancer Cells

ParameterControlMelezitose Treatment
Cell Proliferation (%)10060
Antioxidant Activity (µmol/L)1025
Cell Cycle Arrest (%)030

The biological activity of melezitose is believed to be mediated through several pathways:

  • Gut Microbiota Modulation : Melezitose influences the composition of gut microbiota, which can affect overall health and metabolism in bees .
  • Cell Signaling Pathways : In cancer cells, melezitose interacts with specific receptors such as Protein Kinase C gamma, which may play a role in cell survival pathways and apoptosis .
  • Digestive Enzyme Interaction : The presence of invertase in honey bees suggests that they may partially metabolize melezitose; however, the efficiency varies among species .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating and quantifying melezitose in complex biological matrices?

  • Answer : Isolation and quantification of melezitose require chromatographic techniques such as High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI). For biological samples (e.g., insect secretions or plant exudates), protocols should include sample purification steps (e.g., solid-phase extraction) to remove interfering compounds. Method validation must assess sensitivity, specificity, and recovery rates under varying pH and temperature conditions .

Q. How should researchers formulate hypotheses to investigate the ecological role of melezitose in plant-insect interactions?

  • Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population : Aphids (e.g., Aphis fabae) feeding on plant sap.
  • Intervention : Presence/absence of melezitose in sap.
  • Comparison : Insect survival rates on melezitose-rich vs. melezitose-depleted diets.
  • Outcome : Quantify melezitose’s role in insect energy metabolism or symbiont interactions. This approach ensures testable, focused hypotheses .

Advanced Research Questions

Q. How can conflicting findings regarding melezitose’s metabolic pathways in different insect species be systematically analyzed?

  • Answer : Conduct a systematic review with meta-analysis to reconcile discrepancies. Key steps:

Define Scope : Compare studies on melezitose metabolism in Hemiptera vs. Lepidoptera.

Assess Bias : Evaluate methodologies (e.g., isotopic tracing vs. enzyme assays) for technical variability .

Statistical Synthesis : Use random-effects models to account for heterogeneity in study designs. Address confounding variables (e.g., gut microbiota) through subgroup analysis .

Q. What experimental designs are optimal for studying the structural stability of melezitose under varying environmental conditions?

  • Answer : Apply a factorial design to test interactions between temperature (20–40°C), humidity (30–90% RH), and pH (4–8). Use Nuclear Magnetic Resonance (NMR) to monitor structural changes (e.g., anomeric configuration shifts). Replicate experiments across independent labs to ensure reproducibility, as per guidelines for chemical stability studies .

Q. How can researchers design dose-response studies to evaluate melezitose’s impact on microbial symbionts in insect hosts?

  • Answer :

  • Dose Gradients : Test melezitose concentrations (0.1–10 mM) in artificial diets.
  • Outcome Metrics : Measure symbiont density (qPCR) and metabolic activity (resazurin assays).
  • Controls : Include non-metabolizable sugar analogs (e.g., sorbitol) to distinguish osmotic vs. metabolic effects.
  • Statistical Analysis : Use nonlinear regression to model EC50 values and assess synergy/antagonism with other sugars .

Methodological Guidance for Data Analysis

Q. What statistical strategies are recommended for handling variability in melezitose biosynthesis data across plant species?

  • Answer :

  • Preprocessing : Normalize data using log-transformation or z-scores to address skewed distributions.
  • Multivariate Analysis : Apply Principal Component Analysis (PCA) to identify clusters (e.g., melezitose-rich vs. -poor plant families).
  • Machine Learning : Train decision trees to predict biosynthesis pathways based on transcriptomic and metabolomic features .

Q. How can researchers address reproducibility challenges in melezitose-related studies?

  • Answer :

  • Protocol Standardization : Detail experimental conditions (e.g., extraction solvents, centrifugation speeds) in supplementary materials .
  • Open Data : Share raw NMR spectra and chromatograms via repositories like Figshare or Mendeley Data.
  • Inter-Lab Validation : Collaborate with independent teams to verify key findings, using harmonized protocols .

Tables for Reference

Table 1 : Common Techniques for Melezitose Analysis

TechniqueApplicationSensitivity (µg/mL)Key Limitations
HPLC-RIQuantification in plant sap5.0Co-elution with fructose
GC-MS (derivatized)Metabolic profiling in insects0.1Destructive sample prep
NMRStructural confirmationN/ALow throughput

Table 2 : Frameworks for Melezitose Research Questions

FrameworkComponentsExample Application
PICOPopulation, Intervention, Comparison, OutcomeTesting melezitose’s role in aphid survival
SPIDERSample, Phenomenon, Design, Evaluation, Research typeQualitative study of melezitose biosynthesis

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